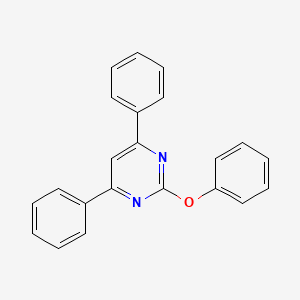
2-(3-bromo-5-ethoxy-4-methoxybenzylidene)quinuclidin-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-bromo-5-ethoxy-4-methoxybenzylidene)quinuclidin-3-ol, also known as LQB-118, is a synthetic compound that belongs to the class of quinuclidinyl benzamides. It has been studied extensively due to its potential therapeutic applications, particularly in the treatment of cancer and neurological disorders.
作用机制
The mechanism of action of 2-(3-bromo-5-ethoxy-4-methoxybenzylidene)quinuclidin-3-ol is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell growth and neuroinflammation. 2-(3-bromo-5-ethoxy-4-methoxybenzylidene)quinuclidin-3-ol has been found to inhibit the activity of several enzymes involved in DNA replication and repair, leading to the induction of apoptosis in cancer cells. Additionally, 2-(3-bromo-5-ethoxy-4-methoxybenzylidene)quinuclidin-3-ol has been shown to reduce the production of pro-inflammatory cytokines and oxidative stress in the brain, leading to its neuroprotective effects.
Biochemical and Physiological Effects:
2-(3-bromo-5-ethoxy-4-methoxybenzylidene)quinuclidin-3-ol has been found to have several biochemical and physiological effects. In cancer cells, 2-(3-bromo-5-ethoxy-4-methoxybenzylidene)quinuclidin-3-ol induces apoptosis by activating the mitochondrial pathway and inhibiting DNA replication and repair. 2-(3-bromo-5-ethoxy-4-methoxybenzylidene)quinuclidin-3-ol has also been shown to inhibit the growth and proliferation of cancer cells by targeting the cell cycle. In the brain, 2-(3-bromo-5-ethoxy-4-methoxybenzylidene)quinuclidin-3-ol reduces oxidative stress and inflammation, leading to its neuroprotective effects. 2-(3-bromo-5-ethoxy-4-methoxybenzylidene)quinuclidin-3-ol has also been found to improve cognitive function and memory in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One of the main advantages of using 2-(3-bromo-5-ethoxy-4-methoxybenzylidene)quinuclidin-3-ol in lab experiments is its potent anticancer and neuroprotective properties. 2-(3-bromo-5-ethoxy-4-methoxybenzylidene)quinuclidin-3-ol has been shown to be effective against a variety of cancer cell lines and has also been found to have neuroprotective effects in animal models of neurological disorders. Additionally, 2-(3-bromo-5-ethoxy-4-methoxybenzylidene)quinuclidin-3-ol is a synthetic compound, which means that it can be easily synthesized and purified in the lab.
One of the limitations of using 2-(3-bromo-5-ethoxy-4-methoxybenzylidene)quinuclidin-3-ol in lab experiments is its potential toxicity. While 2-(3-bromo-5-ethoxy-4-methoxybenzylidene)quinuclidin-3-ol has been found to be generally safe in animal studies, its toxicity in humans is not fully understood. Additionally, 2-(3-bromo-5-ethoxy-4-methoxybenzylidene)quinuclidin-3-ol may have off-target effects on other signaling pathways, which could limit its specificity for cancer and neurological disorders.
未来方向
There are several future directions for the study of 2-(3-bromo-5-ethoxy-4-methoxybenzylidene)quinuclidin-3-ol. One area of research is the development of more potent and specific analogs of 2-(3-bromo-5-ethoxy-4-methoxybenzylidene)quinuclidin-3-ol for the treatment of cancer and neurological disorders. Additionally, the mechanisms of action of 2-(3-bromo-5-ethoxy-4-methoxybenzylidene)quinuclidin-3-ol need to be further elucidated in order to fully understand its therapeutic potential. Finally, clinical trials are needed to determine the safety and efficacy of 2-(3-bromo-5-ethoxy-4-methoxybenzylidene)quinuclidin-3-ol in humans.
合成方法
The synthesis of 2-(3-bromo-5-ethoxy-4-methoxybenzylidene)quinuclidin-3-ol involves the reaction of 3-bromo-5-ethoxy-4-methoxybenzaldehyde with quinuclidin-3-ol in the presence of a base catalyst. The resulting product is a yellow crystalline solid with a molecular weight of 409.41 g/mol. The purity of the compound can be determined using various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学研究应用
2-(3-bromo-5-ethoxy-4-methoxybenzylidene)quinuclidin-3-ol has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. 2-(3-bromo-5-ethoxy-4-methoxybenzylidene)quinuclidin-3-ol has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the mitochondrial pathway. Additionally, 2-(3-bromo-5-ethoxy-4-methoxybenzylidene)quinuclidin-3-ol has been found to inhibit the growth and proliferation of cancer cells by targeting the cell cycle and DNA replication.
In addition to its anticancer properties, 2-(3-bromo-5-ethoxy-4-methoxybenzylidene)quinuclidin-3-ol has also been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. 2-(3-bromo-5-ethoxy-4-methoxybenzylidene)quinuclidin-3-ol has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
属性
IUPAC Name |
(2E)-2-[(3-bromo-5-ethoxy-4-methoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BrNO3/c1-3-22-15-10-11(8-13(18)17(15)21-2)9-14-16(20)12-4-6-19(14)7-5-12/h8-10,12,16,20H,3-7H2,1-2H3/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAVLTNYXFXZFAY-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(C3CCN2CC3)O)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C/2\C(C3CCN2CC3)O)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromo-5-ethoxy-4-methoxybenzylidene)quinuclidin-3-ol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl 5-[(benzylamino)carbonyl]-1H-imidazole-4-carboxylate](/img/structure/B5300103.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-isopropoxybenzoyl)-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5300111.png)
![N-methyl-3-(1H-tetrazol-1-yl)-N-[2-(trifluoromethyl)benzyl]propanamide](/img/structure/B5300118.png)
![5-({3-[(4-fluorophenyl)amino]-1-piperidinyl}methyl)-N-methyl-2-furamide dihydrochloride](/img/structure/B5300121.png)
![N-cyclopropyl-2,4-difluoro-3-methoxy-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B5300132.png)
![2-methyl-4-(4-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5300143.png)
![7-(ethylthio)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5300146.png)
![N'-[(4-chlorophenyl)sulfonyl]-N,N-dimethylbenzenecarboximidamide](/img/structure/B5300174.png)
![N-(2-ethoxyphenyl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide](/img/structure/B5300178.png)
![N-[1-(3-methoxyphenyl)ethyl]-2-furamide](/img/structure/B5300185.png)
![4-hydroxy-1-[(4-methoxy-2,3,6-trimethylphenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B5300193.png)
![N-(3-chloro-4-fluorophenyl)-N'-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)urea](/img/structure/B5300203.png)